Mitiglinide Calcium Hydrate is a chemical compound recognized for its role in scientific research, particularly in the study of diabetes. []
Related Compounds
Voglibose
Compound Description: Voglibose is an alpha-glucosidase inhibitor used for treating type 2 diabetes. It works by delaying the absorption of glucose into the bloodstream, thereby reducing post-meal blood sugar spikes. []
Relevance: Voglibose is often co-administered with Mitiglinide calcium hydrate for enhanced glycemic control in type 2 diabetes. The combination therapy has been shown to be effective in improving glycemic variability and postprandial hyperglycemia without increasing the risk of hypoglycemia. [, , , ]
Metformin Hydrochloride
Compound Description: Metformin hydrochloride is a biguanide class antihyperglycemic agent widely used in the management of type 2 diabetes. It primarily acts by reducing hepatic glucose production and improving insulin sensitivity. [, ]
Relevance: Metformin hydrochloride is commonly combined with Mitiglinide calcium hydrate in the treatment of type 2 diabetes. This combination targets different aspects of hyperglycemia, offering a more comprehensive approach to blood sugar control. [, ]
Glimepiride
Compound Description: Glimepiride is a sulfonylurea class antidiabetic medication that stimulates insulin secretion from pancreatic beta-cells. [, ]
Glibenclamide
Compound Description: Glibenclamide, also known as glyburide, is a second-generation sulfonylurea drug that enhances insulin release from pancreatic beta-cells. []
Nateglinide
Compound Description: Nateglinide is a rapid-acting glinide class insulin secretagogue primarily used to manage postprandial hyperglycemia in type 2 diabetes. []
Sitagliptin Phosphate Hydrate
Compound Description: Sitagliptin phosphate hydrate is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. It increases the levels of incretin hormones, leading to enhanced insulin secretion and decreased glucagon secretion. [, ]
Relevance: A study compared the efficacy of Sitagliptin phosphate hydrate and Mitiglinide calcium hydrate/Voglibose in patients with type 2 diabetes. While both treatments were effective, they exhibited different strengths in glycemic control. [] Additionally, Sitagliptin phosphate hydrate can be combined with Metformin hydrochloride, Alogliptin benzoate, and Ipragliflozin L-proline for the treatment of diabetes. []
Alogliptin Benzoate
Compound Description: Alogliptin benzoate, like Sitagliptin, is a DPP-4 inhibitor used to improve glycemic control in individuals with type 2 diabetes. []
Relevance: Alogliptin benzoate belongs to the same drug class as Sitagliptin phosphate hydrate, which has been directly compared with Mitiglinide calcium hydrate/Voglibose for managing type 2 diabetes. [, ] Alogliptin benzoate can be combined with Pioglitazone hydrochloride and Metformin hydrochloride for the treatment of diabetes. []
Pioglitazone Hydrochloride
Compound Description: Pioglitazone hydrochloride is a thiazolidinedione class antidiabetic drug that improves insulin sensitivity in peripheral tissues. [, ]
Relevance: While Pioglitazone hydrochloride operates through a different mechanism than Mitiglinide calcium hydrate, both are used in the management of type 2 diabetes. A post-marketing study investigated the long-term safety and efficacy of Mitiglinide calcium hydrate in combination with thiazolidinedione derivatives, including Pioglitazone hydrochloride, in patients with type 2 diabetes. [] Additionally, Pioglitazone hydrochloride can be combined with Alogliptin benzoate and Metformin hydrochloride. []
Canagliflozin Hydrate
Compound Description: Canagliflozin hydrate is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. It works by increasing glucose excretion in urine, thereby lowering blood sugar levels. []
Relevance: Canagliflozin hydrate, while having a distinct mechanism of action from Mitiglinide calcium hydrate, is another medication used to manage type 2 diabetes. It can be used in combination with Teneligliptin hydrobromide hydrate. []
Teneligliptin Hydrobromide Hydrate
Compound Description: Teneligliptin hydrobromide hydrate is another DPP-4 inhibitor used for glycemic control in patients with type 2 diabetes. []
Relevance: Similar to Sitagliptin phosphate hydrate and Alogliptin benzoate, Teneligliptin hydrobromide hydrate belongs to the DPP-4 inhibitor class, which has been investigated in relation to Mitiglinide calcium hydrate/Voglibose for type 2 diabetes management. [, ] It can be used in combination with Canagliflozin hydrate. []
Ipragliflozin L-Proline
Compound Description: Ipragliflozin L-proline is an SGLT2 inhibitor used in the treatment of type 2 diabetes, similar to Canagliflozin hydrate. []
Relevance: Ipragliflozin L-proline belongs to the same drug class as Canagliflozin hydrate, which offers an alternative treatment approach to Mitiglinide calcium hydrate in type 2 diabetes. [] It can be used in combination with Sitagliptin phosphate hydrate. []
Source and Classification
Mitiglinide calcium hydrate is derived from mitiglinide, a compound that was developed to improve glycemic control in diabetic patients. It belongs to the class of medications known as meglitinides, which are characterized by their rapid onset and short duration of action compared to traditional sulfonylureas. This compound is particularly notable for its ability to mimic the physiological release of insulin in response to meals, making it effective in controlling postprandial blood glucose levels.
Synthesis Analysis
The synthesis of mitiglinide calcium hydrate involves several key steps, utilizing various chemical reactions to achieve the final product. Two notable methods are highlighted:
Method Using Cis-Hexahydroisoindole:
Step 1: Acylation reaction using cis-hexahydroisoindole as a raw material.
Step 2: Hydrocarbonylation reaction followed by hydrolysis.
Step 3: Salt formation with calcium ions.
This method boasts a product purity exceeding 99.8% and a yield of over 36% .
Method Using Phenylalanine:
Step 1: Diazotization of (D)-phenylalanine followed by nucleophilic substitution.
Step 2: Hydrolysis under alkaline conditions to form the calcium salt.
The total yield from this method can reach up to 47%, with an optical purity greater than 99% .
Both methods emphasize mild reaction conditions and the use of readily available raw materials, enhancing their industrial viability.
Molecular Structure Analysis
Mitiglinide calcium hydrate has a complex molecular structure characterized by multiple functional groups and stereocenters. The structural formula can be represented as follows:
Molecular Structure C38H52CaN2O8⋅H2O
The compound contains several key features:
Chiral Centers: The presence of chiral centers contributes to its pharmacological activity.
Functional Groups: Includes carboxylic acids and amides, which are crucial for its mechanism of action and interaction with biological targets.
The three-dimensional conformation plays a significant role in its binding affinity to the potassium ATP channels in pancreatic cells .
Chemical Reactions Analysis
Mitiglinide calcium hydrate undergoes various chemical reactions during its synthesis and therapeutic action:
Acylation Reaction: Involves the introduction of acyl groups to form intermediates necessary for further transformations.
Hydrocarbonylation Reaction: Facilitates the incorporation of carbonyl functionalities into the molecular framework.
Hydrolysis Reaction: Converts esters into carboxylic acids, essential for forming the final calcium salt.
Salt Formation Reaction: Involves the reaction between mitiglinide acid derivatives and calcium salts to produce mitiglinide calcium hydrate.
These reactions are critical for achieving high yields and purities while maintaining the structural integrity required for pharmacological activity .
Mechanism of Action
Mitiglinide calcium hydrate acts primarily by stimulating insulin secretion from pancreatic beta cells in response to glucose levels. The mechanism involves:
Binding to KATP Channels: Mitiglinide binds specifically to the Kir6.2/SUR1 complex located on pancreatic beta cells, leading to channel closure.
Depolarization of Cell Membrane: The closure of these channels causes depolarization, which opens voltage-gated calcium channels.
Calcium Influx: Increased intracellular calcium levels trigger the exocytosis of insulin granules, promoting insulin release.
This mechanism allows for rapid control of postprandial glucose levels, making mitiglinide an effective option for managing type 2 diabetes .
Physical and Chemical Properties Analysis
Mitiglinide calcium hydrate exhibits several important physical and chemical properties:
Molecular Weight: Approximately 690.09 g/mol.
Solubility: It has moderate solubility in water, which is enhanced in microemulsion formulations designed for improved bioavailability .
Stability: The compound is stable under standard storage conditions but may degrade under extreme pH or temperature conditions.
These properties influence its formulation in pharmaceutical preparations and its effectiveness as an antidiabetic agent.
Applications
Mitiglinide calcium hydrate has several significant applications in medicine:
Diabetes Management: It is primarily used for controlling blood glucose levels in patients with type 2 diabetes, particularly effective for managing postprandial hyperglycemia.
Formulation Development: Research is ongoing into various delivery systems, including microemulsions and gastroretentive formulations, aimed at enhancing the solubility and bioavailability of mitiglinide .
Pharmacokinetic Studies: Investigations into its metabolic pathways reveal that it is primarily metabolized in the liver and kidneys, with glucuronidation being a significant pathway .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Mitiglinide is a monocarboxylic acid and a member of benzenes. Mitiglinide is a drug for the treatment of type 2 diabetes. It may stimulate insulin secretion in beta-cells by closing off ATP dependant potassium ion channels. Mitiglinide is a succinic acid derivative with hypoglycemic activity. Like other meglitinide-type compounds, mitiglinide has a high affinity for SUR1 subunits.
TCS 46b is a subtype-selective NR1A/NR2B NMDA receptor antagonist. Orally active, subtype-selective NR1A/NR2B NMDA receptor antagonist (IC50 values are 5.3, 35000 and > 100000 nM for NR1A/2B, NR1A/2A and NR1A/2C receptor subtypes respectively). Potentiates the effect of L-DOPA in 6-OHDA-lesioned rats following oral administration.
DPPI 1c is an inhibitor of dipeptidyl peptidase 4 (DPP-4; IC50 = 104 nM in an enzyme assay). It decreases plasma glucose levels by 46 to 67% in an oral glucose challenge in fasted, diabetic KK/H1J mice when administered at doses ranging from 0.3 to 5 mg/kg. DPPI 1c decreases plasma DPP-4 activity by approximately 50% and increases plasma glucagon-like peptide 1 (GLP-1) levels in KK/H1J mice. Inhibitor of dipeptidyl peptidase IV (DPP-IV) (IC50 = 104 nM) that displays selectivity over enzymes with DPP-like activity (IC50 > 30 μM). Increases plasma GLP-1 levels and improves glucose tolerance in diabetic mice following oral glucose challenge.
Dipeptidyl peptidase IV inhibitor. Inhibits rat, canine, human and monkey enzymes with IC50 values of 3, 5, 8, and 8 nM respectively. Long-acting hypoglycemic agent; attenuates glucose excursion following glucose loading in Zucker fatty rats.
Formyl peptide receptor (FPR) agonist that potently activates neutrophils in vitro (EC50 values are 42 and 630 nM for neutrophil chemotaxis and Ca2+ mobilization respectively).
Highly selective and potent CB2 receptor agonist (Ki values are 0.037 and 363 nM for CB2 and CB1 receptors, respectively). Highly selective CB2 receptor agonist; Ki values are 0.037 and 363 nM for CB2 and CB1 receptors respectively. Increases P-ERK1/2 expression in HL-60 cells in vitro.
Member of the neurotrophin growth factor family that binds and activates TrkB and p75 neurotrophin receptors. Enhances the survival, growth and differentiation of neurons. BDNF expression is altered in neurodegenerative disorders such as Parkinson's and Alzheimer's disease.
Potent σ receptor agonist (Ki values are 59.1 and 2 nM for σ1 and σ2 receptors respectively) and NR2B subunit-selective NMDA receptor antagonist (IC50 values are 0.22 and 324.8 μM at NR2B and NR2A respectively). Displays ~8-fold reduced affinity at α-adrenoceptors compared to Ifenprodil. Inhibits the hERG potassium channel (IC50 = 88 nM) and exhibits antiarrhythmic activity in vivo.